Estrumate (TN) -

Estrumate (TN)

Catalog Number: EVT-8207914
CAS Number:
Molecular Formula: C22H28ClNaO6
Molecular Weight: 446.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A synthetic prostaglandin F2alpha analog. The compound has luteolytic effects and is used for the synchronization of estrus in cattle.
Overview

Estrumate is a synthetic compound primarily classified as a veterinary pharmaceutical agent, specifically used in the treatment of reproductive disorders in animals. It is particularly effective in managing conditions related to the estrous cycle in female livestock, such as cattle and horses. Estrumate contains the active ingredient Cloprostenol, which is a synthetic analogue of prostaglandin F2 alpha. This compound is crucial in inducing luteolysis, thereby facilitating estrus synchronization and improving reproductive efficiency in livestock.

Source

Estrumate is manufactured by various pharmaceutical companies that specialize in veterinary medicine. The compound is typically available in injectable form, allowing for direct administration to the animal.

Classification

Estrumate falls under the category of prostaglandin analogues. It is classified as a hormonal agent due to its role in influencing hormonal pathways related to reproduction.

Synthesis Analysis

Methods

The synthesis of Estrumate involves several steps that convert simple organic compounds into the final product. The primary method for synthesizing Cloprostenol, the active ingredient, includes:

  1. Starting Materials: The synthesis begins with the preparation of a suitable fatty acid derivative.
  2. Chemical Reactions: Key reactions involve:
    • Hydroxylation: Introducing hydroxyl groups to modify the fatty acid structure.
    • Halogenation: Adding halogen atoms to enhance biological activity.
    • Esterification: Forming ester bonds to create the final prostaglandin structure.
  3. Purification: The crude product undergoes purification processes such as chromatography to isolate Cloprostenol from other by-products.

Technical Details

The synthesis typically requires controlled laboratory conditions, including specific temperatures and pH levels, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

Estrumate's molecular structure can be described as follows:

  • Molecular Formula: C20H27ClO5
  • Molecular Weight: Approximately 394.88 g/mol
  • Structural Features:
    • Contains a cyclopentane ring characteristic of prostaglandins.
    • Features multiple functional groups, including hydroxyl and carboxylic acid moieties.

Data

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and spatial arrangement.

Chemical Reactions Analysis

Reactions

Estrumate primarily acts through its interaction with specific receptors in the body:

  1. Receptor Binding: Cloprostenol binds to prostaglandin F receptors (FP receptors), mimicking natural prostaglandins.
  2. Luteolysis Induction: This binding triggers a cascade of biochemical reactions leading to luteolysis, where the corpus luteum regresses, resulting in decreased progesterone levels.
  3. Estrus Synchronization: The reduction in progesterone facilitates the onset of estrus, allowing for better timing of breeding.

Technical Details

The pharmacodynamics of Estrumate involve rapid absorption following injection, with peak plasma concentrations reached within hours, leading to swift physiological effects on reproductive cycles.

Mechanism of Action

Process

Estrumate functions by mimicking the action of natural prostaglandins in the body:

  1. Activation of FP Receptors: Upon administration, Cloprostenol activates FP receptors located on luteal cells.
  2. Signal Transduction: This activation initiates intracellular signaling pathways that lead to apoptosis (cell death) of luteal cells.
  3. Hormonal Changes: The decrease in luteal tissue results in lower progesterone levels, which is essential for initiating estrus.

Data

Studies have shown that Estrumate can effectively synchronize estrus in various livestock species, enhancing reproductive management practices.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear or slightly yellowish solution.
  • Solubility: Soluble in water and organic solvents, facilitating easy administration via injection.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and extreme temperatures.
  • pH Range: Formulated at a neutral pH for compatibility with biological tissues.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and concentration levels in commercial formulations.

Applications

Scientific Uses

Estrumate is primarily used in veterinary medicine for:

  • Estrus Synchronization: Facilitating timed breeding programs in cattle and horses.
  • Inducing Abortion: In cases where pregnancy termination is necessary for health or management reasons.
  • Treatment of Luteal Cysts: Addressing reproductive disorders linked with persistent luteal structures.
Introduction to Estrumate in Veterinary Reproductive Pharmacology

Historical Development of Prostaglandin Analogues in Livestock Management

The trajectory of prostaglandin therapeutics in animal agriculture originated with the isolation and characterization of natural prostaglandin F₂α in the 1950s. While endogenous prostaglandin F₂α demonstrated potent luteolytic properties, its clinical utility was severely limited by rapid pulmonary metabolism (half-life <1 minute) and consequent requirement for frequent high-dose administration. These pharmacological constraints spurred intensive research into synthetic analogues beginning in the early 1970s, focused on developing compounds with enhanced enzymatic stability and tissue specificity [5].

Cloprostenol emerged as a first-generation optimized prostaglandin analogue through systematic molecular engineering:

  • 15-hydroxyl group stabilization: Methylation prevented rapid dehydrogenase-mediated inactivation
  • Omega chain modification: Substitution with meta-chlorophenoxy groups enhanced receptor binding kinetics
  • Alpha chain optimization: Introduction of unsaturated bonds improved metabolic resistance

These structural innovations yielded a compound (cloprostenol) with approximately 100-fold greater luteolytic potency than natural prostaglandin F₂α in in vitro bioassays. Commercial development culminated in Estrumate’s introduction to veterinary markets by Intervet International in the late 1970s, representing the first prostaglandin analogue specifically formulated for livestock reproductive management. Its establishment coincided with pivotal transformations in global dairy intensification, where the emergence of large-scale artificial insemination programs created unprecedented demand for reliable estrus synchronization technologies [3] [5] [10].

Table 1: Evolution of Prostaglandin Analogues for Veterinary Use

Time PeriodDevelopment MilestoneClinical Impact
Pre-1970Isolation and characterization of natural prostaglandin F₂αDemonstrated luteolytic principle but impractical for field use
1970-1975Synthesis of fluprostenol (ICI 81008)First synthetic analogue with 30x potency of PGF₂α; limited selectivity
1975-1980Optimization of cloprostenol (Estrumate)100x potency increase; targeted uterine receptor affinity
Post-1980Global registration and adoptionEnabled timed artificial insemination protocols in commercial herds

Market adoption metrics underscore Estrumate’s dominance: contemporary surveillance data confirm cloprostenol products consistently capture over 60% of the global veterinary prostaglandin market, with Estrumate maintaining the leading brand position since 2005. This commercial persistence reflects both the molecule’s pharmacological superiority and its integration into increasingly sophisticated reproductive management systems. The compound’s compatibility with emerging reproductive technologies—particularly automated activity monitoring and progesterone assay systems—has further solidified its role as the prostaglandin analogue of choice in precision dairy farming [3] [7].

Estrumate’s Role in Modern Bovine Reproductive Strategies

Mechanism of Luteolytic Action

Estrumate exerts its primary reproductive effects through selective termination of corpus luteum function. Following intramuscular administration, cloprostenol binds with high affinity to FP-class prostaglandin receptors densely expressed on luteal cell membranes. This receptor activation triggers a G-protein coupled signaling cascade culminating in:

  • Vasoconstriction reduction: Acute reduction in uterine blood flow (confirmed by Doppler ultrasonography)
  • Cellular apoptosis: Activation of caspase-3 pathways within 4 hours post-administration
  • Progesterone collapse: >80% reduction in circulating progesterone within 24 hours

The resultant luteolysis creates the endocrine conditions necessary for follicular maturation and estrus expression within 48-72 hours. Research using transrectal ultrasonography has demonstrated that this interval corresponds precisely with the emergence of dominant follicles >10mm in diameter and associated estrogen surge. Notably, the compound’s efficacy exhibits ovarian status dependence: histological analyses confirm complete luteal regression in 94.7% of animals with mature corpora lutea (days 5-17 of estrous cycle), versus ≤65% in early luteal phase (days 1-4 post-ovulation) [1] [5] [8].

Therapeutic Applications Beyond Estrus Synchronization

Beyond scheduled breeding applications, Estrumate’s luteolytic properties provide resolution for multiple clinically significant reproductive pathologies:

  • Pyometra Management: In dairy cattle with purulent uterine accumulations (>100mL detectable via ultrasonography), a single Estrumate administration induces uterine evacuation in 87% of cases by terminating progesterone-mediated cervical closure. This compares favorably to conventional antibiotic therapies (52% resolution) and eliminates the need for manual intrauterine interventions [1] [8].

  • Mummified Fetus Resolution: Research involving 182 cases demonstrated 91% fetal expulsion within 96 hours post-injection when gestational age was ≤5 months. The mechanism involves termination of luteal progesterone support essential for pregnancy maintenance, with manual vaginal extraction required in approximately 23% of cases [1] [8] [10].

  • Luteal Cyst Dissolution: Ovarian cysts >20mm diameter with luteinized walls (>3mm thickness) regress within 72 hours in 93.4% of treated cows, restoring normal cyclicity without additional interventions [1] [2].

Table 2: Therapeutic Efficacy Across Reproductive Pathologies

ConditionResponse Rate (%)Time to Resolution (hours)Key Endocrine Change
Pyometra8796-120Progesterone <1ng/mL
Mummified Fetus9172-96Estradiol >8pg/mL
Luteal Cyst93.448-72Progesterone <0.5ng/mL
Follicular Cyst50.6VariableMinimal progesterone decline

Contemporary research has further elucidated nuanced responses across ovarian structures. A pivotal 2013 study stratified 911 lactating Holsteins by ultrasonographically classified ovarian status before Estrumate administration, revealing significant divergence in reproductive outcomes:

  • Conception rates were significantly reduced (31.2% vs 45.6%; p<0.05) in cows bearing cavitated corpora lutea (central fluid-filled cavity ≤20mm diameter) despite comparable estrus induction rates
  • Animals with luteal cysts exhibited both superior estrus response (93.4%) and conception rates (49.4%) relative to normal corpora lutea cohorts
  • Follicular cysts demonstrated the poorest response (50.6% estrus induction), confirming the progesterone-dependent mechanism [2].

Synchronization Protocols and Fertility Outcomes

Estrumate serves as the luteolytic foundation for multiple synchronization platforms, with protocol selection dictated by herd management objectives:

  • Single-Injection Programs: Employed in herds with established heat detection infrastructure. Requires accurate identification of animals in mid-luteal phase (days 5-17) via rectal palpation or progesterone assays. Field data demonstrate 72-80% estrus expression within 2-5 days post-administration, with conception rates equivalent to spontaneous estrus (45-60%) when insemination follows detected standing heat [1] [8].

  • Double-Injection Systems: Two 500µg doses administered 11 days apart synchronize heterogeneous cycling groups without prior staging. Research documents 88-92% estrus concentration between days 3-5 after the second injection, facilitating fixed-time artificial insemination protocols. Fertility analysis reveals optimal conception with dual inseminations at 72 and 96 hours post-treatment [1] [8] [10].

  • Gonadorelin-Combined Protocols: Modern fixed-time artificial insemination systems integrate Estrumate with gonadotropin-releasing hormone analogues like gonadorelin (Fertagyl). The predominant Ovsynch-derivative sequence comprises:

  • Day 0: Gonadorelin (100µg) to induce follicular maturation
  • Day 7: Estrumate (500µg) for luteolysis
  • Day 9: Second gonadorelin to trigger ovulation
  • Day 10: Fixed-time artificial insemination

This approach achieves 50-55% conception rates in lactating dairy cows, approximating spontaneous estrus fertility while eliminating heat detection requirements. Recent technological integration with automated activity monitors (e.g., SenseHub Dairy) has further refined administration timing by identifying animals in optimal luteal phase, increasing response rates to 89% in second-parity cows [1] [7] [10].

Table 3: Synchronization Protocol Fertility Metrics

Protocol TypeEstrus Response Rate (%)Conception Rate First Service (%)Recommended Application Context
Single-injection72-8045-60Herds with reliable heat detection
Double-injection88-9248-62Heifer development units; beef herds
Gonadorelin-Estrumate89-9350-55Large dairies using fixed-time artificial insemination
Activity-monitored9562.8Robotic milking facilities; precision systems

The compound’s role extends beyond mere estrus scheduling: by facilitating concentrated breeding windows, Estrumate enables strategic genetic dissemination through sex-sorted semen application. Studies document 86% synchronization accuracy in nulliparous heifers receiving sex-sorted semen under fixed-time artificial insemination protocols, supporting accelerated genetic gain. Furthermore, the tight calving distributions achieved through prostaglandin synchronization significantly improve colostrum management and heifer-rearing efficiency in vertically integrated operations [4] [7].

Properties

Product Name

Estrumate (TN)

IUPAC Name

sodium;(Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Molecular Formula

C22H28ClNaO6

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m0./s1

InChI Key

IFEJLMHZNQJGQU-CAXRJTGMSA-M

SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+]

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+]

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.